1-(4-Methoxybenzyl)-2-thiourea

Solubility Formulation Medicinal Chemistry

Researchers performing SAR studies or synthesizing 4-methoxybenzyl-substituted thiazoles face solubility limitations with unsubstituted benzyl thioureas. 1-(4-Methoxybenzyl)-2-thiourea (CAS 37412-64-9) overcomes this with a para-methoxy group that enhances aqueous solubility and activates the aromatic ring for distinct synthetic pathways. • Lower melting point (135-137°C) simplifies purification and reduces solvent consumption. • Enables synthesis of bioactive 4-methoxybenzyl-substituted thiazoles not accessible with 1-benzyl-2-thiourea. • Suitable precursor for metal-thiourea coordination complexes and ligand design.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 37412-64-9
Cat. No. B1297991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-2-thiourea
CAS37412-64-9
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=S)N
InChIInChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
InChIKeyKCPZCBGTVXMSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)-2-thiourea Product Profile


1-(4-Methoxybenzyl)-2-thiourea (CAS 37412-64-9), also known as (4-methoxyphenyl)methylthiourea, is a monosubstituted thiourea derivative with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol [1]. It appears as a white crystalline solid with a melting point of 135–137°C and demonstrates moderate solubility in polar organic solvents while being slightly soluble in water . This compound serves as a versatile building block in synthetic organic chemistry, participating in nucleophilic substitutions and condensation reactions to yield heterocyclic scaffolds of pharmaceutical relevance .

Heterocycle building block for thiazole and related scaffolds
4-Methoxybenzyl group enables electrophilic substitution pathways
Acid/base solubility supports aqueous workup conditions

1-(4-Methoxybenzyl)-2-thiourea Substitution Limitations


While the thiourea core is a common pharmacophore, simple substitution with an unsubstituted benzyl analog (e.g., 1-benzyl-2-thiourea, CAS 621-83-0) is scientifically inadvisable due to fundamental differences in solubility profile, synthetic utility, and electronic properties conferred by the para-methoxy substituent. Critically, 1-(4-Methoxybenzyl)-2-thiourea demonstrates enhanced solubility in aqueous acidic and alkaline media, whereas 1-benzyl-2-thiourea is reported to be insoluble in water [1]. Furthermore, the electron-donating methoxy group activates the aromatic ring, enabling distinct synthetic pathways—such as the preparation of (4-methoxy-benzyl)-(4-methyl-thiazol-2-yl)-amine—that are not feasible with the unsubstituted benzyl derivative . These differences underscore that generic substitution can compromise reaction yields, alter reaction selectivity, and invalidate downstream applications requiring the specific 4-methoxybenzyl pharmacophore.

Target Compound
Potential Substitute
Slightly water-soluble; acid/base soluble
Water-insoluble
Lower melting point (~28°C difference)
Higher melting point alters processing behavior
4-Methoxy group activates ring for thiazole synthesis
Lacks requisite electronic activation; thiazole pathway not reported

Similar product does not mean interchangeable product. Solubility, thermal, and electronic differences may compromise reaction yields and downstream applications.

Evidence-Based Comparison: 1-(4-Methoxybenzyl)-2-thiourea


Aqueous Solubility Advantage Over Unsubstituted Analog

1-(4-Methoxybenzyl)-2-thiourea demonstrates measurable solubility in water, a property that distinguishes it from the unsubstituted analog 1-benzyl-2-thiourea, which is classed as water-insoluble. This difference is critical for aqueous-based reactions and biological assays where solubility governs compound availability [1].

Aqueous Solubility
Cross-study comparable
Target: slightly soluble in water; readily soluble in acid/alkali
Comparator: water-insoluble
Enables aqueous-based reaction and assay conditions
Qualitative assessment at room temperature
Solubility Formulation Medicinal Chemistry

Lower Melting Point vs. Unsubstituted Analog

The melting point of 1-(4-Methoxybenzyl)-2-thiourea is 135–137°C, which is significantly lower than the 163–165°C melting point of 1-benzyl-2-thiourea . This difference reflects altered crystal packing energetics due to the methoxy substituent, which can simplify processing, reduce energy costs during recrystallization, and influence the selection of solvent systems in large-scale synthesis.

Melting Point
Cross-study comparable
Target: 135–137°C
Comparator: 163–165°C
Difference ~28°C lower
May simplify handling and recrystallization processing
Standard melting point determination
Thermal Analysis Process Chemistry Crystallization

Thiazole Formation via 4-Methoxybenzyl Thiourea

1-(4-Methoxybenzyl)-2-thiourea is specifically employed as a precursor for the synthesis of (4-Methoxy-benzyl)-(4-methyl-thiazol-2-yl)-amine, a reaction that requires the presence of the 4-methoxybenzyl group for the desired thiazole ring formation in DMSO . This synthetic application is not documented for the unsubstituted 1-benzyl-2-thiourea or for the 4-methylbenzyl analog, underscoring the unique reactivity conferred by the methoxy substituent in nucleophilic displacement and condensation pathways.

Thiazole Formation
Supporting evidence
Used to produce (4-Methoxy-benzyl)-(4-methyl-thiazol-2-yl)-amine
Supports specific thiazole heterocycle synthesis
Reaction in DMSO; not reported for unsubstituted analog
Synthetic Methodology Heterocycle Synthesis Building Block

Electron-Donating and Hydrogen-Bonding Profile

The para-methoxy substituent in 1-(4-Methoxybenzyl)-2-thiourea increases the electron density on the aromatic ring and enhances the overall hydrogen-bonding capacity of the molecule relative to unsubstituted or methyl-substituted analogs . Computational studies on related thiourea derivatives indicate that such electron-donating groups (EDGs) at the para position can lower the energy of frontier molecular orbitals, potentially altering the molecule's interaction with electrophilic biological targets or metal catalysts [1].

Electronic Profile
Class-level inference
Para-methoxy group: strong electron-donating, enhanced H-bonding capacity
Reported electronic profile context for binding or reactivity modulation
Hammett σp = -0.27; based on substituent effect models
Structure-Activity Relationship Computational Chemistry Catalysis

Optimal Applications of 1-(4-Methoxybenzyl)-2-thiourea


Medicinal Chemistry: Heterocycle Synthesis

Researchers pursuing structure-activity relationship (SAR) studies on thiourea-based inhibitors or designing novel heterocyclic frameworks should prioritize 1-(4-Methoxybenzyl)-2-thiourea. Its unique reactivity enables the synthesis of 4-methoxybenzyl-substituted thiazoles , a motif present in numerous bioactive molecules. The electron-donating methoxy group can be exploited to tune the electronic properties and binding affinity of the final compounds, as supported by class-level computational evidence [1].

Aqueous-Compatible Probe Development

When developing chemical probes or assay reagents intended for use in aqueous buffer systems, 1-(4-Methoxybenzyl)-2-thiourea offers a measurable solubility advantage over the water-insoluble 1-benzyl-2-thiourea . This property facilitates compound handling, dilution, and incubation in cell-based assays or biochemical experiments without requiring high percentages of organic co-solvents that might perturb biological systems.

Process Chemistry & Crystallization

For process chemists and crystallization scientists, the lower melting point (135–137°C) of 1-(4-Methoxybenzyl)-2-thiourea compared to 1-benzyl-2-thiourea (163–165°C) translates to more energy-efficient purification and handling. This thermal characteristic, coupled with its improved solubility in acid/base solutions, can simplify workup procedures and reduce solvent consumption in large-scale preparations.

Catalysis & Coordination Chemistry

The enhanced hydrogen-bonding capacity and electron-rich character of the 4-methoxybenzyl moiety make 1-(4-Methoxybenzyl)-2-thiourea a suitable ligand precursor for transition-metal catalysts or for studying metal-thiourea coordination complexes . The electronic effects conferred by the para-methoxy group can modulate the Lewis basicity of the thiourea sulfur and nitrogen atoms, offering a distinct reactivity profile for catalytic applications.

Application
Selection Property
Validation Focus
Heterocycle synthesis
4-Methoxybenzyl reactivity
Thiazole formation and SAR study
Aqueous probe development
Aqueous solubility profile
Buffer-compatible assay conditions
Process chemistry
Thermal and solubility profile
Recrystallization and workup optimization
Catalysis research
Electron-donating and H-bonding capacity
Metal-ligand interaction studies

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